2,6-Dichloro-4-fluorobenzotrifluoride 2,6-Dichloro-4-fluorobenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 1807179-76-5
VCID: VC2366891
InChI: InChI=1S/C7H2Cl2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H
SMILES: C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)F
Molecular Formula: C7H2Cl2F4
Molecular Weight: 232.99 g/mol

2,6-Dichloro-4-fluorobenzotrifluoride

CAS No.: 1807179-76-5

Cat. No.: VC2366891

Molecular Formula: C7H2Cl2F4

Molecular Weight: 232.99 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-4-fluorobenzotrifluoride - 1807179-76-5

Specification

CAS No. 1807179-76-5
Molecular Formula C7H2Cl2F4
Molecular Weight 232.99 g/mol
IUPAC Name 1,3-dichloro-5-fluoro-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2Cl2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H
Standard InChI Key LDFIIGQPVHNLOQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)F
Canonical SMILES C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)F

Introduction

Chemical Identity and Basic Properties

2,6-Dichloro-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 4, and a trifluoromethyl group. This specific arrangement of halogen atoms creates a highly electronegative environment around the aromatic ring, influencing its reactivity and applications.

Physical and Chemical Properties

The compound possesses distinctive physical and chemical characteristics that are summarized in the following table:

PropertyValue
CAS Number1807179-76-5
Molecular FormulaC7H2Cl2F4
Molecular Weight232.99 g/mol
Physical StateLiquid (at room temperature)
StructureBenzene ring with 2,6-dichloro and 4-fluoro substitutions, plus a trifluoromethyl group

The presence of multiple electron-withdrawing halogen atoms creates a molecule with specific reactivity patterns that make it valuable as a synthetic intermediate. The trifluoromethyl group, combined with the strategically positioned chlorine and fluorine atoms, results in a compound with high chemical stability and unique reactivity profiles that are exploited in various applications.

Industrial Production Methods

The industrial production of 2,6-Dichloro-4-fluorobenzotrifluoride and related compounds requires specialized equipment and careful process control to ensure safety, efficiency, and product quality.

Large-Scale Halogenation Processes

In industrial settings, 2,6-Dichloro-4-fluorobenzotrifluoride is typically produced through large-scale halogenation reactions under carefully controlled conditions. These processes require precise management of several key parameters:

  • Temperature regulation (typically 60-120°C range)

  • Pressure control

  • Precise reagent concentrations

  • Specialized reaction vessels resistant to corrosive halogenating agents

For related halogenated compounds, industrial production often employs continuous flow processes rather than batch reactions to improve efficiency and product consistency. The industrial synthesis may also incorporate specialized catalysts to enhance selectivity and reduce reaction times .

Purification Techniques

Following synthesis, purification processes are essential to achieve the high purity required for pharmaceutical and fine chemical applications. Common purification methods include:

  • Fractional distillation

  • Crystallization

  • Chromatographic techniques for higher-grade material

For structurally similar compounds, such as dichlorofluorobenzenes, purification may involve fractionation at atmospheric pressure using specialized distillation columns or melt crystallization at low temperatures (approximately -15°C) to separate isomers and achieve high purity products .

Applications and Biological Activity

2,6-Dichloro-4-fluorobenzotrifluoride has garnered attention in various fields due to its unique structural features and reactivity profile.

Chemical Intermediate Applications

The primary application of 2,6-Dichloro-4-fluorobenzotrifluoride is as a chemical intermediate in the synthesis of complex molecules. Its specific halogenation pattern makes it valuable for:

  • Pharmaceutical synthesis

  • Development of specialized chemical reagents

  • Preparation of advanced materials with specific properties

The electron-withdrawing nature of the substituents makes this compound particularly useful in reactions where controlled reactivity at specific positions of the aromatic ring is desired. The presence of multiple different halogen atoms also provides opportunities for selective functionalization through various cross-coupling reactions.

Comparison with Similar Compounds

Understanding the relationship between 2,6-Dichloro-4-fluorobenzotrifluoride and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogs and Their Properties

Several compounds share structural similarities with 2,6-Dichloro-4-fluorobenzotrifluoride, each with distinct properties and applications:

CompoundMolecular FormulaKey DifferencesApplications
2,6-Dichloro-4-fluorobenzotrifluorideC7H2Cl2F4Reference compoundChemical intermediate
2,6-Dichloro-4-fluorobenzonitrileC7H2Cl2FNContains a nitrile group instead of CF3Various synthetic applications
2,6-Dichloro-4-fluorobenzoic acidC7H3Cl2FO2Contains a carboxylic acid group instead of CF3Pharmaceutical intermediate
2,6-Dichloro-4-trifluoromethyl anilineC7H4Cl2F3NContains an amino groupPesticide intermediate

These structural analogs differ in their functional groups while maintaining the 2,6-dichloro-4-substituted pattern on the benzene ring . The specific substitution pattern influences the reactivity, physical properties, and applications of each compound.

Reactivity Comparisons

The reactivity of 2,6-Dichloro-4-fluorobenzotrifluoride is primarily influenced by the electron-withdrawing effects of its halogen substituents. Compared to related compounds:

  • The trifluoromethyl group in 2,6-Dichloro-4-fluorobenzotrifluoride makes it more electron-deficient than analogs without this group

  • The 2,6-dichloro pattern creates a distinctive steric environment that affects accessibility to certain reaction sites

  • The 4-fluoro substituent provides an additional reaction site for potential nucleophilic aromatic substitution

These reactivity differences are exploited in designing specific synthetic routes and in developing applications where controlled reactivity is essential.

Recent Developments and Research Trends

While specific research on 2,6-Dichloro-4-fluorobenzotrifluoride is limited in the provided search results, the compound belongs to a class of molecules that continues to attract interest in various research areas.

Synthetic Methodology Improvements

Recent advances in synthetic organic chemistry have led to improved methods for preparing halogenated aromatics with precise substitution patterns. These developments may include:

  • More selective catalytic systems for halogenation reactions

  • Flow chemistry approaches that improve efficiency and reduce waste

  • Green chemistry initiatives that reduce environmental impact of synthesis processes

These methodological improvements potentially enhance the accessibility and cost-effectiveness of 2,6-Dichloro-4-fluorobenzotrifluoride and related compounds for research and industrial applications.

Emerging Applications

The unique electronic and steric properties of highly halogenated compounds like 2,6-Dichloro-4-fluorobenzotrifluoride continue to find new applications in emerging technologies:

  • Advanced materials development

  • Novel pharmaceutical candidates

  • Specialized reagents for challenging chemical transformations

The combination of fluorine and chlorine substituents creates distinctive electronic properties that can be exploited in materials science applications, including potential uses in electronic components, fluorinated polymers, and specialty coatings.

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